molecular formula C19H23N3O3 B11128637 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11128637
M. Wt: 341.4 g/mol
InChI Key: OMBYCFUIFSFBTQ-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Attachment of the Tetrahydropyran Group: This step involves the formation of the tetrahydropyran ring, which can be synthesized from dihydropyran through acid-catalyzed cyclization.

    Coupling Reactions: The final step involves coupling the benzofuran, pyrazole, and tetrahydropyran moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under various conditions depending on the desired substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran moiety.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives at the benzofuran or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features make it a candidate for binding studies with proteins and enzymes.

Medicine

Medicinally, 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may exert its effects by binding to molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved would be specific to the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide: Lacks the tetrahydropyran group.

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide: Lacks the benzofuran moiety.

    5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

The uniqueness of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide lies in its combination of structural features. The presence of the benzofuran, pyrazole, and tetrahydropyran groups in a single molecule provides a unique scaffold that can interact with multiple biological targets and undergo diverse chemical reactions.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2,2-dimethyloxan-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H23N3O3/c1-19(2)11-14(6-8-25-19)20-18(23)16-10-15(21-22-16)12-3-4-17-13(9-12)5-7-24-17/h3-4,9-10,14H,5-8,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

OMBYCFUIFSFBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)C

Origin of Product

United States

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